![molecular formula C16H22N2O4 B2462186 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide CAS No. 954594-88-8](/img/structure/B2462186.png)
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide
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Overview
Description
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxyphenyl group, a pyrrolidinone ring, and a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with analogous structural features, such as other pyrrolidinone derivatives and methoxyacetamide-containing molecules. Examples include:
- N-(4-ethoxyphenyl)pyrrolidin-2-one
- 2-methoxy-N-(4-ethoxyphenyl)acetamide
Uniqueness
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide, identified by its CAS number 954594-88-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₆H₂₂N₂O₄, with a molecular weight of 306.36 g/mol. The structure consists of a pyrrolidine ring substituted with an ethoxyphenyl group and a methoxyacetamide moiety, which may influence its interaction with biological targets.
Pharmacological Profile
Research indicates that compounds similar to this compound often exhibit activity against various receptors and enzymes. Preliminary studies suggest that it may interact with serotonin receptors (5-HT1A), dopamine receptors (D2), and alpha adrenergic receptors, which are critical in modulating neurotransmission and other physiological processes .
The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds have demonstrated the ability to bind to specific receptor sites, leading to conformational changes that alter receptor activity. This interaction can result in downstream effects on signal transduction pathways, potentially influencing mood regulation and other neurological functions .
Study 1: Receptor Binding Affinity
A study examining the binding affinity of various substituted piperidine derivatives found that modifications at the N-position significantly affected receptor interactions. Compounds with similar structural features to this compound displayed high affinity for 5-HT1A receptors, suggesting potential anxiolytic or antidepressant effects .
Study 2: In Vivo Efficacy
In vivo studies have shown that related compounds can exhibit significant effects on behavioral models of anxiety and depression. For instance, a derivative with a similar backbone was tested in rodent models and demonstrated reduced anxiety-like behavior, indicating potential therapeutic applications for mood disorders.
Data Tables
Property | Value |
---|---|
CAS Number | 954594-88-8 |
Molecular Formula | C₁₆H₂₂N₂O₄ |
Molecular Weight | 306.36 g/mol |
Receptor Targets | 5-HT1A, D2, Alpha1 |
Potential Effects | Anxiolytic, Antidepressant |
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-22-14-6-4-13(5-7-14)18-10-12(8-16(18)20)9-17-15(19)11-21-2/h4-7,12H,3,8-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQWTGMVVPVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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